molecular formula C9H17NO2S2 B12967395 2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

Katalognummer: B12967395
Molekulargewicht: 235.4 g/mol
InChI-Schlüssel: ZPJLLQQKLAQRAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes a thietan ring and a tetrahydrothiopyran ring with a sulfone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a [1+1+1+1+1+1] cyclization process has been developed to construct tetrahydro-2H-thiopyran 1,1-dioxides . This method utilizes a bound C-S synthon, which can be selectively used as a triple C1 unit and a sulfone source.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfone group and the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as permanganate and reducing agents like hydrogen. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.

Wissenschaftliche Forschungsanwendungen

2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The sulfone group and the heterocyclic rings play a crucial role in its activity, allowing it to bind to specific enzymes or receptors and modulate their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to its combination of a thietan ring, a tetrahydrothiopyran ring, and a sulfone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C9H17NO2S2

Molekulargewicht

235.4 g/mol

IUPAC-Name

N-[(1,1-dioxothian-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C9H17NO2S2/c11-14(12)4-2-1-3-9(14)5-10-8-6-13-7-8/h8-10H,1-7H2

InChI-Schlüssel

ZPJLLQQKLAQRAU-UHFFFAOYSA-N

Kanonische SMILES

C1CCS(=O)(=O)C(C1)CNC2CSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.